molecular formula C18H20BFO2 B3225023 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1244021-15-5

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3225023
CAS No.: 1244021-15-5
M. Wt: 298.2 g/mol
InChI Key: GVDVTJCHDGZBAD-UHFFFAOYSA-N
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Description

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a fluorobiphenyl moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorobiphenyl-4-ylboronic acid with a suitable reagent under controlled conditions. Common methods include:

  • Grignard Reaction: Reacting 3-fluorobiphenyl-4-ylmagnesium bromide with a boronic ester precursor.

  • Boronic Acid Derivatization: Direct conversion of 3-fluorobiphenyl-4-ylboronic acid to the desired dioxaborolane derivative using appropriate reagents.

Industrial Production Methods: Industrial-scale production often employs continuous flow chemistry to ensure consistent quality and yield. The process involves the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic acid precursor in palladium-catalyzed coupling reactions. A modified protocol demonstrates its reactivity with aryl halides under aqueous conditions:

Reaction Conditions Table

ComponentQuantity/Concentration
Boronate ester3.75 mmol
4-fluoroiodobenzene3.41 mmol
Pd(OAc)₂10 mol%
Na₂CO₃2 equiv
Solvent (acetone/H₂O)44 mL (1:1.2 ratio)
TemperatureRoom temperature
Reaction time12–18 hours
Yield80%

Key observations:

  • Reaction proceeds efficiently at ambient temperature without inert gas protection.

  • Purification via silica gel chromatography with n-hexane eluent yields biphenyl derivatives as white solids.

  • <sup>1</sup>H NMR analysis confirms coupling regioselectivity (δ 7.89–7.76 ppm for aromatic protons) .

Photocatalytic Carbanion Generation

Under visible-light irradiation, this dioxaborolane derivative participates in radical-mediated borylation cascades:

Mechanistic Pathway

  • Photoreduction of Ir(III) catalyst generates Ir(II).

  • Single-electron transfer forms α-oxyboryl carbanion intermediates.

  • Sequential borylation and B-O elimination produce alkenes .

Experimental Data

ParameterValue
PhotocatalystIr(ppy)₃ (2 mol%)
ReductantThiolate (1.5 equiv)
SolventTHF
Light source450 nm LED
Product selectivityE/Z = 3:1

Critical findings:

  • <sup>11</sup>B NMR reveals transient boronate intermediates at δ 28–32 ppm.

  • Reaction tolerates electron-deficient aryl groups but shows reduced yields with sterically hindered substrates .

Functionalization via Borylation-Rearrangement

The compound undergoes bora-Brook rearrangement under basic conditions:

Representative Transformation

text
Boronate ester → α-oxyboryl carbanion → 1,1-benzyldiboronate → E/Z-alkene

Yield Optimization Table

BaseReaction Time (h)Alkene Yield (%)
KOtBu678
NaOMe865
DBU482

Stability and Handling Considerations

  • Hydrolytically stable in anhydrous organic solvents (THF, DCM).

  • Decomposes in protic solvents above 40°C (TGA data shows 5% mass loss at 132°C) .

  • Store under argon at −20°C for long-term preservation .

Scientific Research Applications

Organic Synthesis

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. It serves as a boronic acid pinacol ester that can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving the Compound

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds from aryl halides
Cross-Coupling ReactionsUsed in the synthesis of complex organic molecules
Ligand for CatalysisActs as a ligand in palladium-catalyzed reactions

Medicinal Chemistry

The compound's fluorinated biphenyl structure enhances its bioactivity and selectivity in medicinal applications. Research has indicated its potential as a scaffold for developing new drugs targeting various diseases.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. The fluorine atom plays a crucial role in enhancing the lipophilicity and metabolic stability of the compounds.

Material Science

In material science, this compound can be employed to modify polymers and improve their mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and resistance to degradation.

Table 2: Material Properties Enhanced by the Compound

PropertyImprovement TypeReference
Thermal StabilityIncreased decomposition temperature
Mechanical StrengthEnhanced tensile strength
Chemical ResistanceImproved resistance to solvents

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.

Comparison with Similar Compounds

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluorobiphenyl moiety, which enhances its reactivity and stability compared to other boronic acid derivatives. Similar compounds include:

  • 3-Fluorobiphenyl-4-ylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane structure.

  • 2-(2-Fluorobiphenyl-4-YL)-N-(3-methylpyridin-2-yl)propanamide: Used in pain-relief research.

  • 2-(2-Fluorobiphenyl-4-YL)propionic Acid: Another derivative with different functional groups.

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Biological Activity

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound recognized for its unique dioxaborolane structure and potential biological applications. This compound has garnered attention in medicinal chemistry due to its antiviral and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a dioxaborolane core with a tetramethyl substitution pattern and a fluorobiphenyl moiety. The presence of the fluorine atom enhances its electronic properties, which may influence its reactivity and biological activity.

Chemical Formula: C15H18BFO2
Molecular Weight: 252.12 g/mol

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro assays have demonstrated its efficacy against various viruses:

  • Influenza A Virus: The compound showed an IC50 of 7.53 μmol/L.
  • Coxsackie B3 Virus: It exhibited a high selectivity index (SI) value of 17.1, indicating a favorable therapeutic window.

These findings suggest that the compound could be a candidate for further development as an antiviral agent.

Anti-inflammatory Activity

In addition to its antiviral properties, this compound has demonstrated notable anti-inflammatory effects. In animal models (e.g., rat paw edema), it outperformed the standard anti-inflammatory drug flurbiprofen. This suggests potential applications in treating inflammatory conditions.

While the specific mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with viral proteins or pathways that modulate inflammatory responses. The boron atom in the dioxaborolane structure likely plays a crucial role in these interactions.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that incorporate the dioxaborolane structure with various aromatic groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis

To highlight the uniqueness of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneContains para-fluorophenyl groupDifferent electronic properties due to para substitution
2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSimple phenyl groupLacks halogen functionality affecting reactivity
2-(Biphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNo fluorine substitutionLess polar and potentially less reactive

The distinct presence of the fluorine atom in the biphenyl structure contributes to its unique reactivity and potential applications compared to other similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Viral Assays: A study evaluated the effectiveness of various dioxaborolanes against influenza A and Coxsackie viruses. The promising results for this compound suggest its potential as an antiviral candidate.
  • Inflammation Models: In animal models assessing paw edema induced by inflammatory agents, this compound demonstrated superior anti-inflammatory effects compared to established treatments.

Properties

IUPAC Name

2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDVTJCHDGZBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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